3,5-Dimethyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole
Description
This compound is an isoxazole derivative featuring a 3,5-dimethyl-substituted isoxazole core. The structure includes a piperidin-1-ylmethyl group at the 4-position, which is further substituted with a (6-methylpyrimidin-4-yl)oxy-methyl moiety. Such hybrid structures are often explored in medicinal chemistry for targeting enzymes or receptors, particularly in central nervous system (CNS) or oncology applications.
Properties
IUPAC Name |
3,5-dimethyl-4-[[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-12-8-17(19-11-18-12)22-10-15-4-6-21(7-5-15)9-16-13(2)20-23-14(16)3/h8,11,15H,4-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUNJRCZPVNJTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)CC3=C(ON=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the isoxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperidine ring: This step may involve nucleophilic substitution reactions where a piperidine derivative is introduced.
Attachment of the pyrimidine ring: This can be done through coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3,5-Dimethyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Features
The following compounds share structural motifs with the target molecule, differing in heterocyclic systems, substituents, or linker groups:
Table 1: Structural and Functional Comparison of Analogs
Analysis of Structural Differences and Implications
Piperidine vs. Piperazine Rings: The target compound’s piperidine ring (saturated six-membered, one nitrogen) offers moderate basicity and conformational rigidity.
Ether vs. Thioether Linkers :
- The ether linkage in the target compound (pyrimidinyl-oxy-methyl) may improve metabolic stability compared to the thioether in Compound 4. Thioethers are prone to oxidation, which could shorten half-life in vivo .
Pyrimidine vs. Nitrophenoxy Substituents: The 6-methylpyrimidin-4-yl group in the target compound provides a planar, hydrogen-bond-accepting motif, ideal for interacting with aromatic residues in enzyme active sites. By contrast, the 4-nitrophenoxy group in the analog from introduces strong electron-withdrawing effects, which may destabilize the compound or reduce solubility .
Biological Activity
Chemical Structure and Properties
The chemical structure of 3,5-Dimethyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole can be described as follows:
- Molecular Formula : C₁₄H₁₈N₄O₂
- Molecular Weight : 278.32 g/mol
- IUPAC Name : 3,5-Dimethyl-4-(4-(6-methylpyrimidin-4-yloxy)methyl)piperidin-1-yl)methyl)isoxazole
This compound features an isoxazole ring, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.
Antitumor Activity
Recent studies have demonstrated that derivatives of isoxazole compounds exhibit significant antitumor activity. For instance, a series of isoxazole derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism of action is thought to involve the inhibition of key signaling pathways associated with tumor growth.
Anti-inflammatory Effects
Research has indicated that compounds similar to this compound possess anti-inflammatory properties. In vivo studies have shown that these compounds can significantly reduce inflammation markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
Isoxazole derivatives have also been evaluated for their antimicrobial properties. Studies have reported that certain isoxazole compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This could be attributed to their ability to disrupt bacterial cell wall synthesis.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications in the molecular structure can enhance potency and selectivity. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups | Increased lipophilicity and improved cell membrane permeability |
| Alteration of piperidine substituents | Enhanced binding affinity to target proteins |
| Variations in the isoxazole ring | Modulation of pharmacokinetic properties |
Study 1: Antitumor Efficacy
In a study published in a leading pharmacological journal, researchers synthesized a series of isoxazole derivatives and tested their efficacy against human breast cancer cell lines. The results indicated that one derivative exhibited over 70% inhibition of cell proliferation at low micromolar concentrations. This study highlights the potential use of isoxazole derivatives as novel anticancer agents.
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of 3,5-Dimethyl-4-(substituted isoxazoles) in a murine model of arthritis. The compound was administered orally, resulting in a significant reduction in paw swelling and inflammatory cytokines compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
